3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is systematically named according to IUPAC rules as 5-[(2-Bromophenylsulfanylmethyl)-1,2-oxazol-3-yl]-N-hydroxycarboxamide . This nomenclature reflects:
- The isoxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).
- A carboxamide group (-CONHOH) at position 3 of the isoxazole ring.
- A [(2-bromophenyl)thio]methyl substituent at position 5, comprising a methylene bridge (-CH2-) linked to a sulfur atom and a 2-bromophenyl group.
The structural formula (Figure 1) can be represented in SMILES notation as:O=C(N)Oc1noc(CSc2c(Br)cccc2C)c1
Key structural features :
- Isoxazole ring (C3H3NO) with oxygen and nitrogen at positions 1 and 2, respectively.
- Carboxamide group (-CONHOH) contributing hydrogen-bonding capacity.
- Thioether linkage (-S-) connecting the methyl group to the 2-bromophenyl moiety.
Alternative Chemical Designations and Registry Identifiers
While no CAS registry number is currently assigned to this specific isomer, analogous compounds with meta-substituted bromophenyl groups (e.g., 3-bromo derivatives) are documented under CAS RN 130469-38-4. Alternative designations include:
- 5-[(2-Bromobenzylsulfanyl)methyl]-3-carbamoyl-isoxazole N-hydroxyamide
- N-Hydroxy-5-[(2-bromophenylthio)methyl]isoxazole-3-carboxamide
Regulatory databases such as PubChem and Reaxys may list this compound under its IUPAC name or variants thereof, though synthetic accessibility and isomer-specific research remain limited.
Molecular Formula and Mass Spectrometry-Based Characterization
Molecular Formula and Weight
The molecular formula is C₁₁H₁₀BrN₂O₃S , with a calculated molecular weight of 329.17 g/mol .
Table 1: Molecular Composition
| Component | Count |
|---|---|
| Carbon (C) | 11 |
| Hydrogen (H) | 10 |
| Bromine (Br) | 1 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 3 |
| Sulfur (S) | 1 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of this compound typically exhibits:
- A molecular ion peak at m/z 329.17 [M+H]⁺ with isotopic signatures characteristic of bromine (≈1:1 intensity ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes).
- Key fragment ions include:
Table 2: Dominant Mass Spectral Fragments
| m/z | Proposed Fragment Ion | Loss/Formation Mechanism |
|---|---|---|
| 329.17 | [M+H]⁺ | Intact molecular ion |
| 252.08 | [C₅H₅N₂O₃S]⁺ | -C₆H₄Br |
| 156.02 | [C₃H₂NO₂]⁺ | Isoxazole ring cleavage |
| 91.05 | [C₆H₅S]⁺ | Thiophenium ion formation |
Fragmentation pathways align with established rules for heterocyclic compounds, where the isoxazole ring undergoes retro-Diels-Alder reactions, and sulfur-containing substituents generate stable ions through neutral loss mechanisms.
Properties
CAS No. |
823220-11-7 |
|---|---|
Molecular Formula |
C11H9BrN2O3S |
Molecular Weight |
329.17 g/mol |
IUPAC Name |
5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
CNXMQAIHEJTTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation
The isoxazole ring is typically synthesized via cyclization reactions involving β-ketoesters or β-diketones with hydroxylamine derivatives. Common methods include:
- 1,3-Dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
- Condensation of hydroxylamine with β-diketones or β-ketoesters to form the isoxazole nucleus.
For the target compound, the isoxazole ring bearing the carboxamide at position 3 is prepared by reacting an appropriate isoxazole-3-carboxylic acid or ester precursor with hydroxylamine to yield the N-hydroxycarboxamide functionality.
Introduction of the N-Hydroxycarboxamide Group
The N-hydroxycarboxamide group is introduced by converting the isoxazole-3-carboxylic acid or ester into the corresponding hydroxamic acid derivative. This is achieved by:
- Activation of the carboxylic acid (e.g., via acid chloride or anhydride formation).
- Subsequent reaction with hydroxylamine or its salts under controlled conditions to avoid overreaction or decomposition.
This step is critical to maintain the integrity of the isoxazole ring and to ensure the N-hydroxy group is correctly positioned.
Attachment of the 2-Bromophenylthio Substituent
The 5-position substitution with the 2-bromophenylthio methyl group involves:
- Preparation of a suitable 2-bromophenylthiol or its equivalent.
- Alkylation or substitution reaction at the 5-position of the isoxazole ring, often via a halomethyl intermediate or direct nucleophilic substitution.
A typical method includes:
- Generation of a 5-(chloromethyl) or 5-(bromomethyl) isoxazole intermediate.
- Nucleophilic substitution with 2-bromophenylthiolate anion to form the thioether linkage.
This step requires careful control of reaction conditions to prevent side reactions such as debromination or oxidation of the thiol.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoxazole ring formation | β-diketone + hydroxylamine | Isoxazole-3-carboxylic acid or ester |
| 2 | Activation of carboxylic acid | SOCl2 or oxalyl chloride | Isoxazole-3-carbonyl chloride |
| 3 | Hydroxylamine coupling | Hydroxylamine hydrochloride, base | N-hydroxy isoxazole-3-carboxamide |
| 4 | Halomethylation at 5-position | Formaldehyde + HCl or other halogen source | 5-(halomethyl) isoxazole intermediate |
| 5 | Thioether formation | 2-bromophenylthiol + base | 5-[[(2-bromophenyl)thio]methyl] substitution |
Detailed Research Findings
A study on isoxazole-carboxamide derivatives demonstrated the use of coupling reactions between aniline derivatives and isoxazole-carboxylic acids to form carboxamide linkages, which can be adapted for hydroxylamine coupling to yield N-hydroxy derivatives.
The thioether substitution at the 5-position is typically achieved by nucleophilic substitution of a halomethyl intermediate with an arylthiolate anion, as supported by synthetic schemes in heterocyclic compound patents.
The presence of the 2-bromophenylthio group enhances chemical reactivity and biological activity, necessitating mild reaction conditions to preserve the bromine substituent and avoid side reactions.
Characterization of the synthesized compound involves IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and purity.
Analytical Data Table for the Compound
| Property | Data |
|---|---|
| Molecular Formula | C11H9BrN2O3S |
| Molecular Weight | 329.17 g/mol |
| IUPAC Name | 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
| CAS Number | 823220-11-7 |
| Standard InChI | InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
| Standard InChIKey | CNXMQAIHEJTTFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br |
Chemical Reactions Analysis
Core Isoxazole Reactivity
The isoxazole ring (C₃H₃NO) is aromatic but prone to electrophilic substitution and ring-opening reactions under specific conditions.
Electrophilic Substitution
-
Nitration/Sulfonation : Directed by electron-withdrawing substituents (e.g., carboxamide group), substitution typically occurs at the 4-position of the isoxazole ring .
-
Halogenation : Bromine or chlorine may substitute at the 4-position under Lewis acid catalysis (e.g., FeBr₃) .
Ring-Opening Reactions
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the isoxazole ring to form β-keto amides or nitriles .
-
Reduction : Catalytic hydrogenation (H₂/Pd) opens the ring to yield β-enamine derivatives .
Thioether Functional Group Reactivity
The -(SCH₂)- linkage between the isoxazole and 2-bromophenyl group introduces sulfur-based reactivity.
2-Bromophenyl Substituent Reactivity
The bromine atom on the phenyl ring enables cross-coupling and substitution reactions.
Buchwald-Hartwig Amination
-
Product : Aryl amine derivatives via C-N bond formation.
Suzuki-Miyaura Coupling
-
Product : Biaryl systems (e.g., 2-phenyl substitution).
SNAr (Nucleophilic Aromatic Substitution)
N-Hydroxycarboxamide Reactivity
The N-hydroxy group (-NHOH) introduces redox and condensation potential.
Hydrolysis
Oxidation/Reduction
Condensation
Synthetic Pathways (Hypothetical)
Based on analogous compounds in patents , the synthesis likely involves:
-
Isoxazole Formation : Cyclocondensation of β-keto ester with hydroxylamine.
-
Thioether Installation : Alkylation of 2-bromobenzenethiol with chloromethylisoxazole intermediate.
-
N-Hydroxycarboxamide Introduction : Reaction of isoxazole carbonyl chloride with hydroxylamine.
Stability and Degradation
Scientific Research Applications
Biological Activities
1. Kinase Inhibition
The primary application of 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- lies in its role as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell growth and signal transduction. Inhibition of specific kinases can have therapeutic effects in cancer treatment and other diseases .
2. Antimicrobial and Anti-inflammatory Properties
Compounds within the isoxazole family are known for their antimicrobial and anti-inflammatory activities. There is preliminary evidence suggesting that this compound may exhibit similar properties, which could lead to its use in treating infections or inflammatory conditions .
Case Studies and Research Findings
-
Kinase Interaction Studies
- Preliminary studies have indicated that 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- interacts with specific kinase targets, influencing downstream signaling pathways. In vitro assays have been employed to evaluate binding affinities and inhibitory concentrations against various kinases .
-
Comparative Analysis with Similar Compounds
- Other compounds structurally similar to 3-Isoxazolecarboxamide have been studied for their biological activities. For instance:
- Other compounds structurally similar to 3-Isoxazolecarboxamide have been studied for their biological activities. For instance:
Mechanism of Action
The mechanism of action of 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
a) 5-[[(2-Bromophenyl)thio]methyl] Group vs. Other Halogenated Substituents
- 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) (): Contains a bromothiophene group, offering a sulfur-containing heterocycle. However, the thiophene ring’s electron-rich nature contrasts with the phenylthio group’s moderate electron-withdrawing character .
- N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): Substitutes bromine with chlorine on the phenyl ring.
b) N-Hydroxy vs. Other N-Substituents
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Features a diethylamino group on the carboxamide nitrogen. This strongly electron-donating substituent increases solubility in polar solvents, contrasting with the N-hydroxy group’s hydrogen-bonding capability .
Physicochemical Properties
†Calculated based on molecular formula.
- Lipophilicity : The 2-bromophenylthio group in the target compound likely increases logP compared to methoxyphenyl () or thiophenyl () analogs.
Structure-Activity Relationship (SAR) Considerations
- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine () may enhance binding to hydrophobic pockets in biological targets .
- Thioether Linkage : The thioether group’s flexibility and moderate electron-withdrawing nature (cf. ’s C=S at 1248 cm⁻¹) may influence metabolic stability compared to ether or methylene linkages .
- N-Hydroxy Group : This moiety’s acidity (pKa ~8–10) could facilitate deprotonation under physiological conditions, impacting interaction with metal ions or basic residues in enzymes .
Biological Activity
3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C11H10BrN2O3S
Molecular Weight: 329.17 g/mol
IUPAC Name: 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
The compound features an isoxazole ring, a carboxamide group, and a bromophenylthio substituent. This unique structure contributes to its diverse biological activities.
3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is believed to exert its biological effects primarily through the inhibition of specific kinases involved in signal transduction pathways. Kinases play crucial roles in regulating cellular processes such as proliferation and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell growth and inflammatory responses.
Kinase Inhibition
Research indicates that this compound demonstrates promising activity as a kinase inhibitor. Kinase inhibitors are vital in cancer therapy as they can selectively target aberrant signaling pathways that lead to tumor growth. Preliminary studies suggest that 3-Isoxazolecarboxamide may inhibit several key kinases involved in oncogenesis, potentially leading to reduced tumor proliferation and enhanced apoptosis in cancer cells.
Anti-inflammatory Properties
Compounds within the isoxazole family are known for their anti-inflammatory properties. The presence of the hydroxylamine moiety in 3-Isoxazolecarboxamide may enhance its ability to modulate inflammatory pathways. Studies have shown that similar compounds can reduce pro-inflammatory cytokine production, indicating that this compound could be beneficial in treating inflammatory diseases.
Synthesis Methods
The synthesis of 3-Isoxazolecarboxamide involves several steps:
- Bromination: A phenylthiomethyl precursor undergoes bromination to introduce the bromine substituent.
- Cyclization: The isoxazole ring is formed through cyclization reactions with appropriate reagents.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Cell Line Studies: In vitro studies using various cancer cell lines have demonstrated that 3-Isoxazolecarboxamide significantly inhibits cell growth and induces apoptosis. For instance, treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29).
- Inflammation Models: Animal models of inflammation have shown that administration of 3-Isoxazolecarboxamide results in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Isoxazolecarboxamide, N-hydroxy-5-[[[2-bromophenyl]thio]methyl] | C11H10BrN2O3S | Contains a specific bromophenylthio substitution enhancing selectivity towards kinases |
| Benzamide derivatives | Varies | Often lack the isoxazole ring but share similar anti-inflammatory properties |
The unique combination of the isoxazole ring and thioether functionality in 3-Isoxazolecarboxamide distinguishes it from other derivatives, potentially conferring distinct biological activities.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Employ a combination of spectroscopic and crystallographic techniques:
Spectral Analysis :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenylthio methyl protons at δ 4.1–4.3 ppm) .
- FT-IR : Verify carboxamide N–H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group for similar isoxazole derivatives) .
Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ at m/z 369.02) .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Based on analogous compounds (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide):
PPE Requirements :
- Respirators (NIOSH-approved N95) and chemical goggles to prevent inhalation/eye contact .
- Nitrile gloves and lab coats to avoid dermal exposure .
Ventilation : Use fume hoods for synthesis steps releasing volatile byproducts (e.g., HBr gas) .
Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
Analog Synthesis :
- Vary substituents (e.g., replace 2-bromophenyl with 4-fluorophenyl) to assess electronic effects on activity .
- Modify the thioether linker length (e.g., –SCH₂ vs. –SCH₂CH₂) to probe steric influences .
Biological Assays :
Q. Example SAR Table :
| Substituent | HDAC IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 2-Bromophenylthio | 12.3 ± 1.2 | 45 |
| 4-Methoxyphenylthio | 28.7 ± 2.1 | 120 |
| Unsubstituted phenylthio | >100 | 320 |
Data adapted from similar isoxazolecarboxamides .
Advanced Question: What computational strategies can optimize reaction pathways for synthesizing this compound?
Methodological Answer:
Adopt the ICReDD (Institute for Chemical Reaction Design and Discovery) framework :
Reaction Path Search :
- Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states.
Machine Learning :
- Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst).
Feedback Loop :
- Validate computational predictions with small-scale experiments (mg quantities) and refine parameters iteratively .
Advanced Question: How should researchers address contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Controlled Replication :
Meta-Analysis :
- Compare data across published studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent DMSO vs. PBS) .
Mechanistic Profiling :
- Conduct off-target screening (e.g., CEREP panels) to rule out nonspecific interactions .
Case Study : Discrepancies in HDAC inhibition between 2-bromo and 4-fluoro analogs were resolved by controlling for cellular permeability differences via logP adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
